molecular formula C9H20N2O2 B14454453 1-(1,1-Dimethoxyethyl)-4-methylpiperazine CAS No. 72292-86-5

1-(1,1-Dimethoxyethyl)-4-methylpiperazine

Cat. No.: B14454453
CAS No.: 72292-86-5
M. Wt: 188.27 g/mol
InChI Key: QFQDETWHQZWQEX-UHFFFAOYSA-N
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Description

1-(1,1-Dimethoxyethyl)-4-methylpiperazine is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and features a dimethoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,1-Dimethoxyethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,1-Dimethoxyethyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dimethoxyethyl)dimethylamine: Shares the dimethoxyethyl group but differs in the amine structure.

    N,N-Dimethylacetamide dimethyl acetal: Similar in structure but with different functional groups.

Uniqueness

1-(1,1-Dimethoxyethyl)-4-methylpiperazine is unique due to its combination of the piperazine ring and the dimethoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

72292-86-5

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(1,1-dimethoxyethyl)-4-methylpiperazine

InChI

InChI=1S/C9H20N2O2/c1-9(12-3,13-4)11-7-5-10(2)6-8-11/h5-8H2,1-4H3

InChI Key

QFQDETWHQZWQEX-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCN(CC1)C)(OC)OC

Origin of Product

United States

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